Cas no 941908-81-2 (3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide)
3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
- 3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide
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- Inchi: 1S/C18H17N3O2S2/c1-23-14-2-4-15(5-3-14)24-11-8-17(22)21-18-20-16(12-25-18)13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22)
- InChI Key: MOTFTJDWIHHYPQ-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=NC=C2)=CS1)(=O)CCSC1=CC=C(OC)C=C1
3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2819-0229-2μmol |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2819-0229-5μmol |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2819-0229-10μmol |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2819-0229-20μmol |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2819-0229-1mg |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2819-0229-2mg |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2819-0229-3mg |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2819-0229-4mg |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2819-0229-5mg |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2819-0229-10mg |
3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide |
941908-81-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide
Introduction to 3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide (CAS No. 941908-81-2)
3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 941908-81-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The presence of multiple functional groups, including a thiazole ring, a sulfanyl group, and an amide moiety, contributes to its complex reactivity and potential therapeutic applications.
The thiazole core is a well-known pharmacophore in drug discovery, often found in various bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. In the case of 3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide, the sulfanyl group attached to the thiazole ring enhances its solubility and stability, while the pyridine substituent at the 4-position introduces additional binding potential with biological targets. These structural features make the compound an attractive candidate for further exploration in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have shown that the amide group in 3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide can form hydrogen bonds with polar residues in protein targets, which is crucial for achieving potent and selective interactions. This has led to increased interest in designing derivatives of this compound that could enhance its pharmacological properties.
One of the most compelling aspects of this compound is its potential role in addressing inflammatory and immunomodulatory disorders. The thiazole ring has been implicated in various biological pathways related to inflammation, and modifications to this core structure have led to the development of several novel therapeutic agents. Additionally, the methoxyphenyl group provides a hydrophobic anchor that can improve membrane permeability, facilitating cellular uptake and distribution. These characteristics make 3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide a promising candidate for further investigation in this therapeutic area.
In vitro studies have begun to uncover the mechanistic details of how this compound interacts with biological systems. Initial research suggests that it may inhibit key enzymes involved in inflammatory pathways by competing with natural substrates or by altering enzyme conformation. The presence of both electrophilic and nucleophilic centers in its structure allows it to participate in diverse chemical reactions, which could be exploited to develop more potent analogs. For instance, modifications to the pyridine ring or the sulfanyl group could lead to enhanced binding affinity or altered metabolic stability.
The synthesis of 3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning to ensure high yields and purity. However, modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions have made it possible to construct such molecules efficiently. These methods allow for precise control over regiochemistry and stereoselectivity, which are critical for achieving biologically active compounds.
As research progresses, interdisciplinary approaches combining organic chemistry, medicinal chemistry, and computational biology will be essential for maximizing the therapeutic potential of this compound. By leveraging computational tools to predict molecular interactions and designing experiments based on these predictions, researchers can accelerate the discovery process. This holistic approach is likely to yield novel derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
The future directions for 3-(4-methoxyphenyl)sulfanyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylpropanamide include exploring its effects on other disease-related pathways and optimizing its chemical properties for clinical use. Preclinical studies will be necessary to evaluate its safety and efficacy before it can be considered for human trials. Given its promising preclinical data, this compound represents a valuable asset in the quest for new treatments for various diseases.
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